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Introduction

Apixaban (APX) is a novel oral anticoagulant that directly and selectively inhibits coagulation factor Xa,

reducing thrombin production [1]. Its analysis is crucial in pharmaceutical development, particularly with

emerging combination therapies. For instance, combining APX with clopidogrel has been suggested to

reduce bleeding events after arterial fibrillation, while dual therapy with aspirin is effective for patients with

peripheral artery disease [1] [2]. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a

premier technique for quantifying Apixaban in bulk and pharmaceutical formulations. This document

consolidates robust, validated methods for its analysis.

Developed RP-HPLC Methods for Apixaban

The following table summarizes the core chromatographic conditions from recent studies for the analysis of

Apixaban in different contexts.

Table 1: Chromatographic Conditions for Apixaban Analysis

Parameter
Method A: APX with
Clopidogrel [1]

Method B: Green APX
Method [3]

Method C: APX with
Aspirin [2]

Application Binary Combination Single Component Binary Combination
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Parameter
Method A: APX with
Clopidogrel [1]

Method B: Green APX
Method [3]

Method C: APX with
Aspirin [2]

Column Hypersil ODS C18 (250

mm × 4.6 mm, 5 µm)

Agilent Extend C18 (250

mm × 4.6 mm, 5 µm)

Phenomenex Luna C18

(250 mm × 4.6 mm, 5 µm)

Mobile Phase MeOH: 0.05M KH₂PO₄

Buffer (63.5:36.5 %v/v, pH
3)

EtOH: 0.1%

Trifluoroacetic Acid
(35:65, v/v)

ACN: Phosphate Buffer

(40:60 %v/v, pH 4)

Flow Rate 0.8 mL/min 1.0 mL/min 1.0 mL/min

Column
Temp.

Not Specified 30°C 30°C

Detection (λ) 245 nm 276 nm 227 nm

Injection
Volume

Not Specified 20 µL 20 µL

Retention
Time (Rₜ)

APX: 4.89 min; CLP: 14.35
min

Not Specified ASP: 5.37 min; APX: 7.10
min

Method Validation Data

All cited methods were validated per ICH guidelines. The following table presents a comparative overview

of the validation results.

Table 2: Summary of Method Validation Parameters

Validation
Parameter

Method A: APX with
Clopidogrel [1]

Method B: Green APX
Method [3]

Method C: APX with
Aspirin [2]

| Linearity Range | APX: 1.25–3.75 µg/mL CLP: 37.5–112.5 µg/mL | APX: 5–30 µg/mL | ASP: 50–300

µg/mL APX: 5–15 µg/mL | | Correlation Coefficient (r²) | >0.999 (for both) | >0.999 | Not Specified

(Reliable separation confirmed) | | Precision (RSD) | Repeatability and Inter/Intra-day precision met ICH
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criteria | Precision met ICH criteria | Intraday & Interday precision met ICH criteria | | Accuracy (%

Recovery) | Assessed via placebo spiking at 50%, 100%, 150% | Accuracy met ICH criteria | ASP: 90.02%–

101% APX: 98.18%–101.18% | | LOD / LOQ | Statistically determined per ICH | LOD & LOQ determined

per ICH | ASP: 0.84 / 2.55 µg/mL APX: 0.41 / 1.24 µg/mL | | Robustness | Studied via experimental design |

Confirmed robust | Confirmed via forced degradation studies |

Detailed Experimental Protocols

Protocol 1: QbD-Based Method for Apixaban and Clopidogrel

This protocol follows a systematic Quality-by-Design (QbD) approach as detailed in the search results [1].

Workflow Overview

The following diagram illustrates the comprehensive QbD-based method development workflow.
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Define Analytical Target Profile (ATP)

Identify Critical Method Attributes (CMAs)
• Retention Time

• Resolution
• Peak Tailing

Identify Critical Method Parameters (CMPs)
• pH

• Organic Phase %
• Flow Rate

Screening Studies
(Full Factorial Design)

Data Analysis & Model Fitting
(Multiple Linear Regression)

Establish Method Operable
Design Region (MODR)

Set Optimal Conditions
(Mobile Phase, Flow Rate, pH)

Method Validation
(Per ICH Q2R2 Guidelines)

Click to download full resolution via product page

Step-by-Step Procedure
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Solution Preparation

Standard Stock Solution: Accurately weigh 10 mg of APX and 300 mg of CLP. Transfer to a
100 mL volumetric flask, add about 20 mL of methanol, and sonicate to dissolve. Cool and

dilute to volume with methanol to obtain a solution with 100 µg/mL APX and 3000 µg/mL CLP.
Working Standard Solution: Pipette 5 mL of the stock solution into a 50 mL volumetric flask

and dilute to volume with methanol. Further dilute 2.5 mL of this solution to 10 mL with
methanol to achieve a final working standard containing 2.5 µg/mL APX and 75 µg/mL CLP.

Experimental Design for Optimization

Use software like Design Expert (v10.0) to create a factorial design.
Define the factors (CMPs) and their levels as shown in the table below. The design will

generate a set of experimental runs (e.g., 27 trials) [1].

Table: Factorial Design Variables for Screening [1] | Critical Method Parameter (CMP) | Level (-1) |

Level (0) | Level (+1) | |-------------------------------|------------|-----------|------------| | Flow Rate

(mL/min) | 0.6 | 0.8 | 1.0 | | pH of Buffer | 2.5 | 3.0 | 3.5 | | Organic Phase (%) | 60 | 65 | 70 |

Inject the working standard solution under all generated chromatographic conditions and record
the CMAs (Retention Time, Resolution, Peak Tailing).

Data Analysis and Setting Optimal Conditions

Input the experimental results into the design software.
Use multiple linear regression to build a model and perform response surface analysis.

The software will generate numerical optimization functions and a desirability plot to identify the
optimal chromatographic conditions [1].

Final Optimal Conditions: Hypersil ODS C18 column; Mobile Phase: Methanol and 0.05M
Potassium Dihydrogen Phosphate Buffer (63.5:36.5 %v/v, pH 3); Flow Rate: 0.8 mL/min;

Detection: 245 nm.

Method Validation

Validate the optimized method as per ICH Q2R2 guidelines for linearity, precision (repeatability
and inter/intra-day), accuracy (by standard addition to placebo at 50%, 100%, 150% levels),

LOD, LOQ, and robustness [1].

Protocol 2: Green HPLC Method for Apixaban Determination
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This protocol uses ethanol as an eco-friendly alternative to acetonitrile or methanol [3].

Mobile Phase Preparation: Prepare 0.1% Trifluoroacetic Acid (TFA) in water. Mix this aqueous
solution with ethanol in a ratio of 65:35 (v/v). Filter through a 0.45 µm membrane filter and degas by

sonication for 15-20 minutes.
Standard Solution Preparation: Accurately weigh about 25 mg of Apixaban reference standard into

a 50 mL volumetric flask. Dissolve and dilute to volume with ethanol to create a 500 µg/mL stock
solution. Further dilute aliquots of this stock with ultrapure water to prepare calibration standards in

the range of 5–30 µg/mL.
Sample Preparation (Tablets): Weigh and finely powder ten tablets. Transfer a portion of powder

equivalent to 25 mg of APX to a 50 mL volumetric flask. Add 20 mL of ethanol, shake for 20 minutes,
and dilute to volume with ultrapure water. Filter through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: Use an Agilent Extend C18 column (250 mm × 4.6 mm, 5 µm)
maintained at 30°C. The mobile phase is 0.1% TFA solution and ethanol (65:35, v/v) in isocratic

mode. The flow rate is 1.0 mL/min, the injection volume is 20 µL, and detection is performed at 276
nm.

Validation: Validate the method for selectivity, linearity, accuracy, precision, LOD, LOQ, and
robustness as per ICH guidelines [3].

Protocol 3: Method for Aspirin and Apixaban Combination

This protocol is suitable for the simultaneous analysis of aspirin and apixaban in combined dosage forms

[2].

Buffer Preparation (20 mM, pH 4): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in

1000 mL of Milli-Q water. Add 1 mL of triethylamine (TEA) and adjust the pH to 4.0 using o-
phosphoric acid (OPA).

Mobile Phase Preparation: Mix 40 volumes of acetonitrile with 60 volumes of the prepared buffer.
Filter and degas the mixture.

Standard Solution Preparation:
Aspirin Stock (1000 µg/mL): Weigh 25 mg of ASP standard into a 25 mL volumetric flask,

dissolve, and dilute to volume with acetonitrile.
Apixaban Stock (1000 µg/mL): Weigh 10 mg of APX standard into a 10 mL volumetric flask,

dissolve, and dilute to volume with acetonitrile.
Working Standard Mixture: Pipette 1 mL of the APX stock into a 10 mL flask and dilute to

volume with ACN (100 µg/mL). Combine 5 mL of this solution with the ASP stock solution to
create a mixture with 1000 µg/mL ASP and 50 µg/mL APX.

Calibration Standards: Dilute the working standard mixture with mobile phase to obtain
concentrations of 50-300 µg/mL for ASP and 2.5-15 µg/mL for APX.
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Chromatographic Conditions: Use a Phenomenex Luna C18 column (250 mm × 4.6 mm, 5 µm) at

30°C. The mobile phase is ACN: Phosphate Buffer (40:60, pH 4) in isocratic mode. The flow rate is
1.0 mL/min, the injection volume is 20 µL, and detection is at 227 nm.

Validation and Forced Degradation: Validate the method per ICH guidelines. The method's
robustness can be confirmed through forced degradation studies under acid, base, oxidative, and

thermal stress conditions as per ICH Q1A(R2) [2].

Troubleshooting and Best Practices

Peak Tailing: Ensure the mobile phase pH is properly adjusted. The use of additives like TFA or TEA
can help improve peak shape [3] [2].

High Backpressure: When using ethanol-based mobile phases, which have higher viscosity, a
slightly elevated column temperature (e.g., 30°C) helps reduce backpressure [3].

Baseline Noise: For methods using low UV detection (e.g., 227 nm), ensure all solvents are HPLC
grade and have low UV absorbance. A higher detection wavelength (e.g., 276 nm) can provide a

more stable baseline [3] [2].
System Suitability: Always perform a system suitability test before analysis. Critical parameters

include resolution between peaks, tailing factor, and theoretical plates, which should meet predefined
criteria [1].

Conclusion

The presented Application Notes and Protocols provide validated, ready-to-use RP-HPLC methods for the

quantification of Apixaban. The QbD-based approach for the APX-CLP combination ensures method

robustness by scientifically understanding parameter interactions [1]. The green method offers a safer, more

sustainable alternative for single-component analysis [3]. Finally, the method for the APX-ASP combination

is vital for developing and quality-controlling this promising dual-pathway therapy for cardiovascular

diseases [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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